3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-2-yl)methyl}-2-methyl-1H-indole
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Overview
Description
3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Coupling with Indole and Pyridine: The piperazine derivative is then coupled with indole and pyridine moieties using various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium catalysts are often employed in coupling reactions such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Pharmacology: Studies focus on its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Biological Research: The compound is used as a tool to study cellular pathways and molecular mechanisms.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways . This modulation can result in therapeutic effects, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-1H-indole: Similar structure but with a different substitution pattern on the indole ring.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another compound with a fluorophenyl group but different core structure.
Uniqueness
3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is unique due to its specific combination of indole, piperazine, and pyridine moieties, which confer distinct biological activities and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25FN4 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C25H25FN4/c1-18-24(19-8-2-4-10-21(19)28-18)25(22-11-6-7-13-27-22)30-16-14-29(15-17-30)23-12-5-3-9-20(23)26/h2-13,25,28H,14-17H2,1H3 |
InChI Key |
CCVNWUIPFMAOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
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